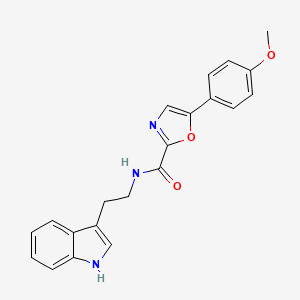

N-(2-(1H-indol-3-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

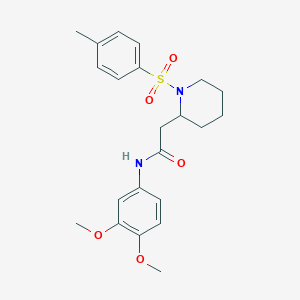

N-(2-(1H-indol-3-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, commonly known as CUDC-907, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), two important enzymes involved in the regulation of gene expression and cell signaling pathways. CUDC-907 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Applications De Recherche Scientifique

Synthetic Pathways and Structural Analysis

- The indole bis-oxazole fragment, related to marine secondary metabolites like diazonamide A, illustrates the compound's relevance in synthetic organic chemistry. Approaches involving dirhodium(II)-catalyzed reactions of diazocarbonyl compounds underscore its utility in constructing complex molecules with potential biological activity. The detailed synthesis routes highlight the compound's role in exploring new synthetic methodologies and understanding reaction mechanisms (Davies, Kane, & Moody, 2005).

Antimicrobial Activity

- The investigation into triazol-3-one derivatives, incorporating elements like 4-methoxyphenyl, emphasizes the compound's potential in developing new antimicrobial agents. The study provides insights into the structure-activity relationship, helping to design more effective antimicrobial compounds (Fandaklı et al., 2012).

Cannabinoid Receptor Activity

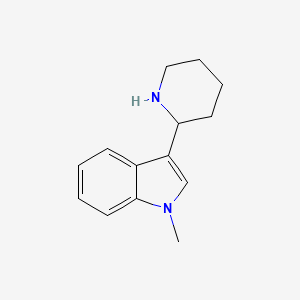

- Research into cannabimimetic indazole and indole derivatives sheds light on the compound's relevance in studying cannabinoid receptor activity. Identifying new psychoactive substances, including those structurally related to N-(2-(1H-Indol-3-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, aids in understanding receptor-ligand interactions and developing therapeutic agents targeting cannabinoid receptors (Qian et al., 2015).

Anti-inflammatory Activity

- The synthesis and evaluation of triazolylindole derivatives for antifungal activity demonstrate the compound's potential in discovering new anti-inflammatory agents. Such studies contribute to the development of drugs with improved efficacy and reduced side effects for treating inflammatory conditions (Singh & Vedi, 2014).

Metabolic Studies

- Metabolic studies on synthetic cannabinoids, including those structurally related to the compound of interest, offer critical insights into drug metabolism and pharmacokinetics. Understanding the metabolic pathways of these compounds is essential for drug development and forensic analysis (Li et al., 2018).

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-26-16-8-6-14(7-9-16)19-13-24-21(27-19)20(25)22-11-10-15-12-23-18-5-3-2-4-17(15)18/h2-9,12-13,23H,10-11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDIEKRLFDPIMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-indol-3-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[1-(4-fluorobenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}-N-(4-fluorophenyl)benzamide](/img/structure/B2633663.png)

![N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/no-structure.png)

![2-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2633665.png)

![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2633669.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633671.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2633672.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B2633674.png)